C20H29ClN2O4
Quinine hydrochloride dihydrate
CAS No.: 6119-47-7
VCID: VC20745771
Molecular Formula: C20H24N2O2.ClH.2H2O
C20H29ClN2O4
Molecular Weight: 396.9 g/mol
Purity: 98.0%
* For research use only. Not for human or veterinary use.

Description |
Quinine hydrochloride dihydrate is a natural alkaloid derived from the bark of the Cinchona tree, primarily known for its antimalarial properties. It is a white crystalline compound that exhibits a range of pharmacological effects, including antipyretic (fever-reducing), analgesic (pain-relieving), and anti-inflammatory activities. The compound is chemically classified as an alkaloid and is often used in various therapeutic applications, particularly in the treatment of malaria. Pharmacological ApplicationsQuinine hydrochloride dihydrate is primarily recognized for its role in treating malaria, but it also has several other applications:
PharmacokineticsResearch indicates that quinine exhibits variable pharmacokinetics based on the severity of malaria. In patients with cerebral malaria, studies have shown that plasma concentrations of quinine can exceed 10 mg/L, peaking approximately 60 hours after administration. The total clearance and apparent volume of distribution are significantly lower in severe cases compared to uncomplicated malaria:
Toxicity StudiesToxicity studies have established an acceptable daily intake for adults at approximately 40 mg of quinine hydrochloride without significant adverse effects. Research has shown no teratogenic effects or auditory function interference in animal models at doses up to 200 mg/kg . Safety and Regulatory InformationQuinine hydrochloride dihydrate poses several hazards, classified under the Globally Harmonized System (GHS). Key safety information includes:
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CAS No. | 6119-47-7 | |||||||||
Product Name | Quinine hydrochloride dihydrate | |||||||||
Molecular Formula | C20H24N2O2.ClH.2H2O C20H29ClN2O4 |
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Molecular Weight | 396.9 g/mol | |||||||||
IUPAC Name | (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |||||||||
Standard InChI | InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1 | |||||||||
Standard InChIKey | MPQKYZPYCSTMEI-FLZPLBAKSA-N | |||||||||
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl | |||||||||
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |||||||||
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |||||||||
Appearance | White Solid | |||||||||
Purity | 98.0% | |||||||||
Related CAS | 30860-23-2 | |||||||||
Synonyms | Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
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Reference | 1: Karle JM, Karle IL. Structure of 9-epiquinine hydrochloride dihydrate versus antimalarial activity. Acta Crystallogr C. 1992 Nov 15;48 ( Pt 11):1975-80. PubMed PMID: 1457075. 2: Immohr LI, Turner R, Pein-Hackelbusch M. Impact of sodium lauryl sulfate in oral liquids on e-tongue measurements. Int J Pharm. 2016 Dec 30;515(1-2):441-448. doi: 10.1016/j.ijpharm.2016.10.045. Epub 2016 Oct 21. PubMed PMID: 27777034. 3: Bezáková Z, Stankovičová M. [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Ceska Slov Farm. 2013 Dec;62(6):264-9. Czech. PubMed PMID: 24393115. 4: Fuchida S, Yamamoto T, Takiguchi T, Kandaudahewa G, Yuyama N, Hirata Y. Association between underweight and taste sensitivity in middle- to old-aged nursing home residents in Sri Lanka: a cross-sectional study. J Oral Rehabil. 2013 Nov;40(11):854-63. doi: 10.1111/joor.12099. Epub 2013 Sep 20. PubMed PMID: 24111976. 5: Soto J, Sheng Y, Standing JF, Orlu Gul M, Tuleu C. Development of a model for robust and exploratory analysis of the rodent brief-access taste aversion data. Eur J Pharm Biopharm. 2015 Apr;91:47-51. doi: 10.1016/j.ejpb.2015.01.016. Epub 2015 Jan 22. PubMed PMID: 25619919. 6: Karle JM, Karle IL, Gerena L, Milhous WK. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrob Agents Chemother. 1992 Jul;36(7):1538-44. PubMed PMID: 1510452; PubMed Central PMCID: PMC191617. | |||||||||
PubChem Compound | 16211283 | |||||||||
Last Modified | Sep 12 2023 |
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